Bis(butenedioic acid); quipazine is a chemical compound that falls within the category of serotonergic drugs, specifically a member of the piperazine family. Originally synthesized for potential antidepressant properties, quipazine has garnered attention in scientific research due to its psychedelic-like effects and interaction with serotonin receptors. The compound is primarily studied for its agonistic action on the serotonin 2A receptor (5-HT 2AR), which is implicated in various neuropharmacological effects.
Quipazine is classified as a piperazine derivative with the IUPAC name 1-(4-methyl-1-piperazinyl)-2-(quinolin-4-yl)ethanol. Its chemical formula is , and it has a molar mass of approximately 213.284 g/mol. The compound has been studied extensively in preclinical models, particularly focusing on its binding affinity and agonistic activity at serotonin receptors, especially the 5-HT 2AR and 5-HT 3 subtypes .
Quipazine can be synthesized through a reaction involving 2-chloroquinoline and piperazine. The synthesis process typically involves the following steps:
The synthesis yields quipazine, which can then be characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity .
The molecular structure of quipazine features a piperazine ring connected to a quinoline moiety. Key structural data includes:
The three-dimensional conformation of quipazine allows it to interact effectively with serotonin receptors, particularly through hydrogen bonding and hydrophobic interactions within receptor binding sites .
Quipazine engages in several chemical reactions relevant to its pharmacological profile:
Quipazine's mechanism of action primarily involves its interaction with serotonin receptors:
Quipazine exhibits several notable physical and chemical properties:
These properties make quipazine suitable for various experimental applications in pharmacology and neuroscience research .
Quipazine has several scientific uses:
Quipazine (2-(1-piperazinyl)quinoline) was first synthesized in the 1960s as a potential antidepressant, with its initial structural and pharmacological characterization published by 1966 [3]. Early studies identified it as a broad-spectrum serotonin receptor agonist with particular affinity for 5-HT₂ and 5-HT₃ receptor subtypes. Binding assays revealed nanomolar-range affinity for 5-HT₃ receptors (Kᵢ = 1.23–4.0 nM) and micromolar affinity for 5-HT₂ₐ receptors (Kᵢ = 59–2,780 nM), establishing its unique polypharmacology among early serotonergic compounds [3] [7]. Unlike classical tryptamine or phenethylamine psychedelics, quipazine featured an N-substituted piperazine core attached to a quinoline ring, representing a novel structural class for serotonin modulation [7]. Initial animal studies demonstrated serotonergic behavioral effects, including increased electromyographic activity in rat genioglossus muscles and altered lick-force rhythms, suggesting CNS penetrance and functional activity [1]. By 1971, it was described as an antidepressant-like agent, though its development was hampered by significant emetic side effects mediated through 5-HT₃ receptor activation [3].
Table 1: Initial Pharmacological Characterization of Quipazine
Target Receptor | Affinity (Kᵢ range) | Functional Activity | Primary Observed Effects |
---|---|---|---|
5-HT₃ | 1.23–4.0 nM | Agonist | Emesis, gastrointestinal distress |
5-HT₂ₐ | 59–2,780 nM | Partial agonist | Head-twitch response (rodents) |
5-HT₂c | 54–1,344 nM | Partial agonist | Hypolocomotion |
SERT | 30–143 nM | Inhibitor | Increased synaptic serotonin |
Bis(butenedioic acid) (fumaric acid) was selected for quipazine salt formation to address critical physicochemical limitations of the free base. Quipazine’s poor crystalline stability and hygroscopicity complicated formulation development, while its low aqueous solubility impeded consistent bioavailability [8]. Fumaric acid—a GRAS (Generally Recognized As Safe) dicarboxylic acid—enables salt formation through proton transfer between its carboxylic acid groups and quipazine’s piperazine nitrogen. This interaction yields a crystalline solid with enhanced stability profiles. The rationale leverages supramolecular heterosynthon formation, where complementary hydrogen-bond donors (acid) and acceptors (piperazine) create a stable lattice [8].
Fumarate salts generally demonstrate:
The biopharmaceutical advantage of fumarate lies in its endogenous metabolic pathway (via the Krebs cycle), minimizing toxicity concerns. For quipazine specifically, salt formation aimed to mitigate the compound’s tendency to degrade under thermal stress and humidity—a prerequisite for reliable preclinical studies [8].
Table 2: Impact of Fumarate Salt Formation on Quipazine Properties
Property | Quipazine Free Base | Quipazine Fumarate | Pharmaceutical Advantage |
---|---|---|---|
Crystalline form | Amorphous/low crystallinity | Defined crystal lattice | Batch consistency, stability |
Hygroscopicity | High | Reduced | Shelf-life extension |
Aqueous solubility | Low | Moderate improvement | Predictable bioavailability |
Thermal stability | Degrades <100°C | Stable to >150°C | Processing safety |
Quipazine’s research trajectory shifted dramatically when animal studies revealed psychedelic-like effects despite its atypical structure. Key developments include:
This repositioning established quipazine as a tool compound for probing 5-HT₂ₐ signaling absent structural biases of phenethylamines/tryptamines. Crucially, its 5-HT₃-mediated emesis in humans initially obscured psychedelic potential until co-administration with 5-HT₃ antagonists (e.g., ondansetron) revealed "full psychedelic responses" in anecdotal reports [3]. Mechanistically, quipazine exhibits biased agonism at 5-HT₂ₐ receptors, preferentially activating Gq/11-mediated inositol phosphate accumulation over β-arrestin recruitment—a signaling profile associated with psychedelic efficacy [5] [7].
Despite six decades of study, critical gaps persist in understanding bis(butenedioic acid) quipazine:
Prioritized Research Questions
Priority | Question | Experimental Approach |
---|---|---|
Critical | Does fumarate salt alter quipazine’s 5-HT₂ₐ binding or functional activity? | In vitro receptor binding/functional assays |
High | What signaling pathways are engaged by quipazine vs. classic psychedelics? | β-arrestin recruitment; GPCR profiling |
Medium | Can novel quipazine analogs retain psychedelic activity without emesis? | Medicinal chemistry + rodent HTR/emesis |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8